
Gibberellin A29
Overview
Description
Gibberellin A29 is a diterpenoid phytohormone that plays a crucial role in plant development. It is part of the gibberellin family, which is known for regulating various growth processes in plants, including seed germination, stem elongation, leaf expansion, flowering, and fruit development . This compound was initially identified in Pharbitis nil and is characterized by its unique structure, which includes a β-OH group at C-3 but lacks one at C-2 .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of gibberellins, including Gibberellin A29, often starts from biotechnologically available gibberellic acid (gibberellin A3). The synthetic routes involve multiple steps, including oxidation, reduction, and cyclization reactions. Common reagents used in these processes include diisobutylaluminium hydride, N,N’-dimethylformamide, and lithium diisopropylamide .
Industrial Production Methods: Industrial production of gibberellins typically involves fermentation processes using the fungus Gibberella fujikuroi. The fermentation broth is then subjected to extraction and purification processes to isolate specific gibberellins, including this compound .
Chemical Reactions Analysis
Types of Reactions: Gibberellin A29 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying its structure and enhancing its biological activity .
Common Reagents and Conditions:
Oxidation: Reagents such as pyridinium chlorochromate and m-chloroperbenzoic acid are commonly used.
Reduction: Diisobutylaluminium hydride is often employed.
Substitution: Methanesulfonyl chloride and N-methylmorpholine N-oxide are typical reagents.
Major Products: The major products formed from these reactions include various hydroxylated and methylated derivatives of this compound, which can exhibit different biological activities .
Scientific Research Applications
Biological Functions of Gibberellin A29
GA29 is primarily known for its involvement in:
- Seed Germination : It helps break seed dormancy and promotes the germination process by signaling the breakdown of starch reserves into glucose through the induction of α-amylase synthesis in aleurone cells .
- Embryo Development : Research indicates that GA29 plays a role in late embryogenesis, where it interacts with DELLA proteins to regulate gene expression necessary for proper embryo development .
- Growth Regulation : It is involved in the regulation of cell elongation and division, influencing overall plant height and structure .
Agricultural Applications
This compound has several practical applications in agriculture:
- Enhancing Crop Yields : Application of GA29 can lead to increased growth rates and yields in crops such as peas and other legumes by promoting stem elongation and flowering .
- Seedless Fruit Production : Gibberellins, including GA29, are used to induce parthenocarpy (development of fruit without fertilization) in various fruit crops, enhancing commercial production .
- Dwarf Plant Recovery : GA29 has shown effectiveness in rescuing dwarf mutants by promoting normal growth patterns, thus improving crop uniformity .
Metabolism of this compound
Research has demonstrated that GA29 is primarily located in the cotyledons of maturing seeds. Studies using stable isotope-labeled gibberellins have shown that GA20 is metabolized to GA29 during seed maturation, indicating its role as an intermediate in gibberellin biosynthesis .
Stage of Seed Development | GA29 Concentration (μg/seed) |
---|---|
27 days from anthesis | 10 |
Mature seeds | 1.6 |
This data illustrates the dynamic changes in gibberellin levels throughout seed development.
Case Studies
- Pisum sativum (Pea) : In studies involving Pisum sativum cv. Progress No. 9, GA29 was found to peak at approximately 10 μg per seed during late maturation stages before declining significantly at maturity . This suggests a critical role for GA29 during early growth phases.
- Fruit Development : Research has shown that applying gibberellins like GA29 can enhance fruit size and quality through improved cell division and elongation processes .
Mechanism of Action
Gibberellin A29 exerts its effects by interacting with specific receptors in plant cells, leading to the degradation of DELLA proteins, which are growth inhibitors. This interaction triggers a cascade of signaling events that result in the activation of genes involved in cell elongation, division, and differentiation . The primary molecular targets include the gibberellin receptors and the DELLA proteins .
Comparison with Similar Compounds
- Gibberellin A1
- Gibberellin A3 (gibberellic acid)
- Gibberellin A4
- Gibberellin A7
Uniqueness: Gibberellin A29 is unique due to its specific hydroxylation pattern, which distinguishes it from other gibberellins. This unique structure contributes to its distinct biological activity and its specific role in regulating plant growth processes .
Q & A
Basic Research Questions
Q. What experimental methods are validated for detecting and quantifying GA29 in plant tissues?
GA29 detection typically employs chromatographic and spectrometric techniques. Gas chromatography-mass spectrometry (GC-MS) is widely used for its high sensitivity and specificity, as demonstrated in the identification of GA29 in Prunus domestica fruit tissues . Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is also recommended for quantifying trace levels of GA29, especially when combined with isotopic labeling (e.g., [¹³C]- or [³H]-labeled GA29) to improve accuracy in recovery experiments . For preliminary screening, thin-layer chromatography (TLC) with bioassays (e.g., wheat coleoptile elongation tests) can provide functional insights into GA29 activity .
Q. What standardized protocols exist for isolating GA29 from complex plant matrices?
Isolation protocols involve tissue homogenization in cold methanol/water mixtures, followed by solid-phase extraction (SPE) using C18 columns. Fractionation via column chromatography (e.g., silica gel or reverse-phase HPLC) is critical to separate GA29 from structurally similar gibberellins. For reproducible results, include internal standards (e.g., deuterated GA29 analogs) and validate purity using nuclear magnetic resonance (NMR) or high-resolution MS .
Q. How can researchers confirm the structural identity of GA29 in novel plant species?
Structural confirmation requires a combination of:
- Retention time matching with authentic GA29 standards in GC-MS or LC-MS.
- Fragmentation patterns in MS/MS spectra compared to reference databases (e.g., KEGG Compound C06096) .
- Co-chromatography with labeled GA29 (e.g., [17-¹³C]GA29) to rule out matrix interference .
Advanced Research Questions
Q. What experimental designs address contradictions in GA29 bioactivity data across studies?
Contradictions often arise from differences in tissue-specific metabolism, developmental stages, or environmental conditions. To mitigate this:
- Control variables rigorously : Standardize plant growth conditions (light, temperature, nutrient regimes) and sample collection timelines.
- Use orthogonal assays : Combine bioassays (e.g., dwarf rice or maize mutants) with direct hormone quantification .
- Apply multivariate statistics : Principal component analysis (PCA) or linear mixed models can disentangle confounding factors .
Q. How can isotopic labeling techniques improve GA29 metabolic pathway analysis?
Stable isotopes (e.g., [¹³C]-GA29) enable precise tracking of GA29 biosynthesis, catabolism, and translocation. Key steps include:
- Synthesis of labeled GA29 : Multi-step chemical synthesis from precursors like gibberellin A3, achieving >90% isotopic purity .
- Pulse-chase experiments : Monitor labeled GA29 turnover in planta using time-course MS profiling.
- Enzyme kinetics : Couple labeling with recombinant enzyme assays to identify rate-limiting steps in GA29 metabolism .
Q. What strategies resolve discrepancies between GA29 quantification and observed physiological effects?
Discrepancies may stem from:
- Compartmentalization : Subcellular localization (e.g., vacuolar vs. cytoplasmic GA29) affects bioavailability. Use immunolocalization or subcellular fractionation to address this .
- Interaction with other hormones : Co-quantify ABA, auxins, and cytokinins, as GA29 activity is often modulated by cross-talk (e.g., ABA antagonism in fruit maturation) .
- Tissue-specific sensitivity : Employ transgenic lines with altered GA receptor (GID1) expression to test tissue responsiveness .
Q. How should researchers design longitudinal studies to investigate GA29’s role in plant development?
Longitudinal studies require:
- High temporal resolution : Sample tissues at multiple developmental stages (e.g., bud break, flowering, fruit set).
- Multi-omics integration : Pair GA29 quantification with transcriptomic (RNA-seq) and proteomic data to map signaling networks.
- Controlled perturbations : Apply GA biosynthesis inhibitors (e.g., paclobutrazol) or overexpression constructs to test causality .
Q. Methodological Best Practices
- Reproducibility : Document experimental conditions in detail (e.g., chromatography gradients, MS parameters) and deposit raw data in repositories like MetaboLights .
- Statistical rigor : Predefine sample sizes using power analysis and report effect sizes with confidence intervals .
- Conflict resolution : When results contradict prior studies, explicitly compare methodologies (e.g., extraction protocols, assay sensitivity) and contextualize findings within species-specific hormone dynamics .
Properties
IUPAC Name |
(1R,2R,5S,8S,9S,10R,11R,13R)-5,13-dihydroxy-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadecane-9-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24O6/c1-9-5-17-8-18(9,24)4-3-11(17)19-7-10(20)6-16(2,15(23)25-19)13(19)12(17)14(21)22/h10-13,20,24H,1,3-8H2,2H3,(H,21,22)/t10-,11-,12-,13-,16-,17+,18+,19-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKBYHSYZKIAJDA-WWSAFQOPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC(CC3(C1C(C45C3CCC(C4)(C(=C)C5)O)C(=O)O)OC2=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12C[C@H](C[C@@]3([C@@H]1[C@@H]([C@]45[C@H]3CC[C@](C4)(C(=C)C5)O)C(=O)O)OC2=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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